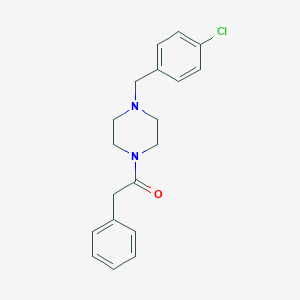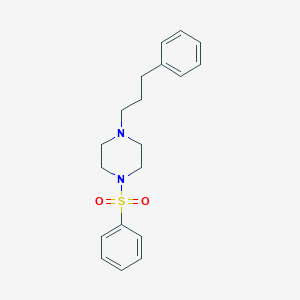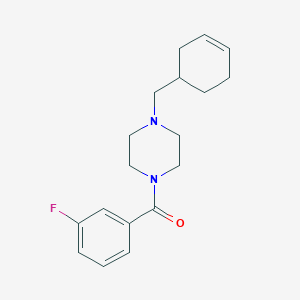![molecular formula C22H26N2O4 B247820 2-(4-METHYLPHENOXY)-1-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}ETHAN-1-ONE](/img/structure/B247820.png)
2-(4-METHYLPHENOXY)-1-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}ETHAN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-METHYLPHENOXY)-1-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with tolyloxy and acetyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENOXY)-1-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Tolyl Groups: The tolyloxy groups are introduced via nucleophilic substitution reactions, where tolyl halides react with the piperazine core in the presence of a base.
Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-METHYLPHENOXY)-1-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the tolyloxy or acetyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tolyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-METHYLPHENOXY)-1-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its use in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2-(4-METHYLPHENOXY)-1-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Acetyl-phenyl)-2-m-tolyloxy-acetamide
- Methyl 2-(p-tolyloxy)propanoate
- 2-(p-Tolyloxy)phenol
Uniqueness
2-(4-METHYLPHENOXY)-1-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H26N2O4 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
2-(4-methylphenoxy)-1-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H26N2O4/c1-17-6-8-19(9-7-17)27-15-21(25)23-10-12-24(13-11-23)22(26)16-28-20-5-3-4-18(2)14-20/h3-9,14H,10-13,15-16H2,1-2H3 |
Clé InChI |
IORYBBOFJPUVDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-ETHYLBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE](/img/structure/B247738.png)

![1-[(4-Methylphenoxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247741.png)
![Biphenyl-4-yl[4-(3,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B247743.png)

![1-(5-Bromo-2-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247746.png)
![1-Isopropyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247748.png)
![3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B247752.png)

![2-(4-Methoxyphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B247754.png)
![2-(3-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B247756.png)
![1-(3-Fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247757.png)
![2-(4-BROMOPHENOXY)-1-[4-(SEC-BUTYL)PIPERAZINO]-1-ETHANONE](/img/structure/B247759.png)
![1-[(4-CHLOROPHENYL)SULFONYL]-4-(3-CYCLOHEXENYLMETHYL)PIPERAZINE](/img/structure/B247760.png)
